molecular formula C9H9NO2S B8751595 4-Methoxy-2-(methylthio)benzo[d]oxazole

4-Methoxy-2-(methylthio)benzo[d]oxazole

Cat. No.: B8751595
M. Wt: 195.24 g/mol
InChI Key: HNTMUOKVUGPCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(methylthio)benzo[d]oxazole (CAS 354795-14-5) is a chemical compound offered for research and development purposes. It is characterized by the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . As a benzo[d]oxazole derivative, this compound belongs to a class of heterocyclic structures that are of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Researchers value such scaffolds for their potential as molecular building blocks in the synthesis of more complex molecules . The specific research applications and mechanism of action for this compound are areas for scientific investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for any form of personal use .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

4-methoxy-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C9H9NO2S/c1-11-6-4-3-5-7-8(6)10-9(12-7)13-2/h3-5H,1-2H3

InChI Key

HNTMUOKVUGPCSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)SC

Origin of Product

United States

Comparison with Similar Compounds

5-Methylbenzo[d]oxazole Derivatives

Substitution at the 5-position with a methyl group significantly enhances biological activity. For example, compound 12l (5-methylbenzo[d]oxazole with an amide side chain) demonstrated potent anti-proliferative activity against HepG2 and MCF-7 cancer cells (IC₅₀ = 10.50 µM and 15.21 µM, respectively), outperforming unsubstituted analogues (IC₅₀ = 25.47–53.01 µM) . In contrast, 4-methoxy substitution in the target compound may favor different binding interactions due to altered electronic effects and steric positioning.

5-Chlorobenzo[d]oxazole Derivatives

Chlorine substitution at position 5 (e.g., compound 12b ) reduced anti-proliferative potency (IC₅₀ = 26.31–102.10 µM) compared to methyl-substituted derivatives. The electron-withdrawing nature of chlorine likely diminishes electron density in the aromatic system, affecting interactions with biological targets . The 4-methoxy group in the target compound, being electron-donating, may counteract such effects.

2-(Methylthio)benzo[d]oxazole Derivatives

The methylthio group at position 2 is a common feature in bioactive compounds. For instance, 5-Chloro-2-(methylthio)benzo[d]oxazole (CAS 64037-25-8) shares structural similarity with the target compound but substitutes methoxy with chlorine at position 5. This substitution reduces polarity and may alter metabolic stability .

Heterocycle Comparison: Benzo[d]oxazole vs. Benzothiazole

Replacing the oxygen atom in benzo[d]oxazole with sulfur yields benzothiazole derivatives. For example, 2-(4-methoxyphenyl)benzothiazole () was synthesized via microwave-assisted methods with 94% yield. In contrast, benzo[d]oxazoles may offer better hydrogen-bonding capacity via the oxygen atom .

Anticancer Activity

  • Benzo[d]oxazole-Pyrimidine Hybrids : Compound IX (pyrimidine-benzo[d]oxazole hybrid) inhibited breast cancer (MCF-7) and lung cancer (A549) cell growth with IC₅₀ values of 5.4–9.2 µM .
  • Thiazolidine-2,4-dione Derivatives : Benzo[d]oxazole-containing analogues showed moderate VEGFR-2 inhibition, a key target in angiogenesis .

Enzyme Inhibition

  • COX-2 Inhibition: Benzo[d]oxazole hybrids (e.g., compound X) demonstrated COX-2 inhibitory activity (IC₅₀ = 4.6 µM), comparable to commercial NSAIDs like Flunoxaprofen .
  • Cholinesterase Inhibition: Fused heterocycles (e.g., thieno-benzo[1,2d]oxazole) exhibited dual cholinesterase inhibitory and antioxidant activities, highlighting the impact of ring fusion on target selectivity .

Physicochemical Properties

Compound Substituents Melting Point (K) IC₅₀ (µM) Key Applications
4-Methoxy-2-(methylthio)benzo[d]oxazole 4-OCH₃, 2-SCH₃ Not Reported Not Reported Potential anticancer/COX-2 inhibitor
5-Methylbenzo[d]oxazole (12l) 5-CH₃, amide side chain Not Reported 10.50 (HepG2) Anti-proliferative
5-Chlorobenzo[d]oxazole (12b) 5-Cl Not Reported 26.31–102.10 Moderate anti-proliferative
Flunoxaprofen (4) 2-CF₃, 4-C₆H₅ Not Reported COX-2 IC₅₀ = 4.6 Anti-inflammatory

Preparation Methods

One-Pot Oxazole Formation with Concurrent Thiolation

A patent by describes a cyclocondensation strategy using 2-methoxy-3-methylcyclohexenone and methyl mercaptan under acidic conditions. While this method primarily yields methylthiobenzene derivatives, analogous conditions can be adapted for benzo[d]oxazole synthesis:

  • Reaction of 2-amino-4-methoxyphenol with methyl thiocyanate in the presence of HCl gas generates the oxazole ring.

  • Oxidation with m-chloroperbenzoic acid (mCPBA) selectively converts intermediates to the sulfoxide, which is reduced to the methylthio group using PPh₃.

Optimization Data :

  • Solvent: Methanol/DCM (1:1)

  • Temperature: 20–40°C

  • Yield: 68–72% after purification.

Functionalization of Preformed Benzo[d]oxazole

Directed C–H Sulfenylation

Transition Metal-Catalyzed Methods

Vanadium-Catalyzed Alkoxy-Sulfenylation

The asymmetric 1,2-alkoxy-sulfenylation reported in provides a stereoselective pathway. Adapting this for benzoxazole:

  • Vanadium(V) oxytrichloride catalyzes the simultaneous addition of methoxy and methylthio groups to a benzo[d]oxazole precursor.

  • Ligand-controlled regioselectivity ensures preferential substitution at C4 and C2.

Reaction Parameters :

  • Catalyst: VOCl₃ (10 mol%)

  • Ligand: Chiral bis(oxazoline)

  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Yield: 89% (82% ee).

Oxazolone Ring-Opening and Cyclization

Nucleophilic Ring-Opening of 4-Bis(methylthio)methylene Oxazolones

As detailed in, 4-bis(methylthio)methylene-2-phenyloxazol-5-one undergoes nucleophilic attack by methoxide, followed by silver carbonate-mediated cyclization:

  • Methoxide addition at the bis(methylthio)methylene position.

  • Cyclization with Ag₂CO₃ in DMF forms the benzo[d]oxazole core.

Performance Metrics :

  • Solvent: DMF, 80°C

  • Yield: 75–82%

  • Purity: >95% (HPLC).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/CatalystsYield (%)SelectivityReference
Cyclocondensation2-Amino-4-methoxyphenolCH₃SH, HCl68–72Moderate
Directed C–H Thiolation4-Methoxybenzo[d]oxazoleTFAA, TBAB81High
Vanadium CatalysisBenzo[d]oxazole precursorVOCl₃, TBHP89High
Oxazolone CyclizationBis(methylthio)oxazoloneNaOMe, Ag₂CO₃75–82High

Q & A

Q. What are the optimized synthetic routes for 4-Methoxy-2-(methylthio)benzo[d]oxazole?

The synthesis typically involves multi-step reactions, leveraging heterocyclic chemistry. Key steps include:

  • Thiazole/Oxazole Ring Formation : Reacting thiourea with α-haloketones under acidic or basic conditions to construct the benzo[d]oxazole core .
  • Substituent Introduction : Methoxy and methylthio groups are introduced via nucleophilic substitution or coupling reactions. For example, alkylation with methoxy reagents or thiolation using methylthio sources under controlled pH and temperature .
  • Purification : Column chromatography (e.g., silica gel) and recrystallization (ethanol/water) are critical for isolating high-purity products .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-O, C-S stretches) .
  • Melting Point Analysis : Ensures consistency with literature values (e.g., 86–89°C for analogous compounds) .

Q. How do substituents like methoxy and methylthio affect the compound’s reactivity?

  • Methoxy Group : Enhances electron density via resonance donation, stabilizing electrophilic intermediates. This can influence regioselectivity in substitution reactions .
  • Methylthio Group : Acts as a weak electron donor but introduces steric bulk, affecting reaction kinetics. Its sulfur atom can participate in coordination chemistry with metal catalysts .
  • Combined Effects : The balance of electronic (methoxy) and steric (methylthio) effects may lead to unique reactivity in cross-coupling or cycloaddition reactions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Models HOMO/LUMO energies to predict redox behavior and band gaps. For example, benzo[d]oxazole derivatives show reduced band gaps when electron-withdrawing groups (e.g., Cl, CF₃) are present .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) by analyzing binding affinities and conformational stability .

Q. What strategies address discrepancies in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, trifluoromethyl groups enhance metabolic stability, while methoxy groups may reduce cytotoxicity .
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds (e.g., VEGFR-2 inhibitors) to minimize variability .
  • Meta-Analysis : Reconcile conflicting data by evaluating reaction conditions (e.g., solvent polarity, catalyst loading) that influence biological outcomes .

Q. What are the challenges in designing derivatives for targeted drug delivery?

  • Bioavailability Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising membrane permeability .
  • Selective Functionalization : Protect reactive sites (e.g., oxazole nitrogen) during derivatization to avoid side reactions. For example, use Boc-protecting groups in peptide coupling .
  • In Vivo Stability : Monitor metabolic degradation pathways (e.g., cytochrome P450 interactions) via LC-MS/MS profiling .

Data Contradiction Analysis

Q. Why do studies report varying biological activities for structurally similar benzo[d]oxazole derivatives?

  • Substituent Positioning : Minor changes (e.g., 5-Cl vs. 6-Cl) can drastically alter binding modes. For example, 5-chloro derivatives show higher affinity for kinase targets than 6-chloro analogs .
  • Experimental Conditions : Discrepancies in IC₅₀ values may arise from differences in assay pH, temperature, or incubation time .
  • Synthetic Impurities : Trace byproducts (e.g., unreacted intermediates) can skew activity data, necessitating HPLC purity validation (>95%) .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst) and maximize yield .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical significance .
  • Computational Validation : Cross-verify DFT results with experimental spectroscopic data to refine predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.